molecular formula C8H12O4 B6606381 1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylicacid CAS No. 2172601-53-3

1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylicacid

Cat. No.: B6606381
CAS No.: 2172601-53-3
M. Wt: 172.18 g/mol
InChI Key: LPTLSXNTWQLATK-UHFFFAOYSA-N
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Description

1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid is a chemical compound with a unique structure that includes a cyclopropane ring and a hydroxyoxolan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of methyl 1-hydroxy-1-cyclopropane carboxylate with appropriate reagents to introduce the hydroxyoxolan group . The reaction conditions typically include the use of solvents such as chloroform, dimethyl sulfoxide, ethyl acetate, and methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The compound is often produced as a fine crystalline powder with specific storage conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The cyclopropane ring can interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Uniqueness: 1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both the cyclopropane ring and the hydroxyoxolan group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-6(10)7(1-2-7)8(11)3-4-12-5-8/h11H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTLSXNTWQLATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)C2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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